molecular formula C11H15N3 B1383619 (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene CAS No. 2059909-65-6

(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

Cat. No. B1383619
CAS RN: 2059909-65-6
M. Wt: 189.26 g/mol
InChI Key: XHLZWHZPUMPINL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene, is a novel and highly stable tricyclic compound that has recently been studied for its potential applications in the field of science and medicine. The compound has a unique structure, with three fused rings and a central carbon-carbon double bond, which makes it particularly interesting for research. It is also known as 6R-TAT, and has been studied for its potential use in various areas, such as drug synthesis, drug delivery, and drug metabolism.

Scientific Research Applications

  • X-ray Structure Analysis

    The study of hydrochlorides of similar triazatricyclo compounds has provided insights into their crystal structures. Protonation at different amine N atoms leads to varied macrocyclic structures, which are significant in understanding molecular interactions (Lodeiro et al., 2000).

  • Organocobalt(III) Complexes

    Research into organocobalt(III) complexes of tetraaza macrocyclic ligands, which are structurally related to the triazatricyclo compound, has revealed their characterizations and crystal structures, contributing to the understanding of transition metal coordination chemistry (Omar et al., 1994).

  • Macrocyclic Ligand Complexation

    A compound with a similar structure has been identified for its potential in complexing metal atoms, a property that could be leveraged in various applications, including catalysis and material science (Lazrak et al., 2000).

  • Synthesis of Novel Triazenes

    The synthesis of new bis-triazenes from cyclic amines closely related to triazatricyclo compounds highlights the potential for creating diverse organic molecules for various applications (Rivera & González-Salas, 2010).

  • Metal-Induced Synthesis of Tricyclic Systems

    Research on nickel(II) induced formation of new heterotricyclic systems demonstrates the role of metals in facilitating novel chemical transformations, a key concept in synthetic chemistry (Tandon & Lucas, 2008).

  • Synthesis of Pyridine-Containing Macrocycles

    The preparation of pyridine-based tetra-aza macrocycles, which are structurally related, and their metal complexes, sheds light on macrocyclic chemistry and metal coordination (Alcock et al., 1987).

  • PVC-Based Membranes for Ion Selection

    The creation of PVC matrix membranes using similar tetraazabicyclo compounds for selective ion sensing represents an application in analytical chemistry, particularly for lead ion detection (Ion et al., 2010).

properties

IUPAC Name

(6R)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-9-7-12-8-10-4-2-6-14(10)11(9)13-5-1/h1,3,5,10,12H,2,4,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLZWHZPUMPINL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC3=C(N2C1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCC3=C(N2C1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 2
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 3
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 4
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 5
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 6
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

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